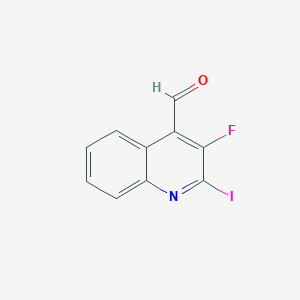

3-Fluoro-2-iodoquinoline-4-carbaldehyde

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Advanced Organic Synthesis

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged" structure in organic and medicinal chemistry. nih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its remarkable versatility. researchgate.netnih.govcapes.gov.br

The significance of the quinoline nucleus stems from several key factors:

Biological Activity: Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.netrsc.orgnih.govnih.gov The core structure is a key feature in several commercially successful drugs. researchgate.netnih.gov

Synthetic Accessibility: A multitude of named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provide reliable methods for the construction of the quinoline ring system, allowing for the introduction of various substituents. nih.gov

Physicochemical Properties: The aromatic nature and the presence of the nitrogen atom allow for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability through substitution at different positions. nih.gov

Coordination Chemistry: The nitrogen atom in the quinoline ring can act as a ligand for metal catalysts, making quinoline derivatives valuable in the field of organometallic catalysis. researchgate.net

The inherent properties of the quinoline scaffold make it an exceptional platform for the development of complex molecular structures. Its functionalization is a major focus of research aimed at discovering new therapeutic agents and materials. nih.govresearchgate.net

Impact of Halogenation (Fluorine and Iodine) on Quinoline Reactivity and Synthetic Strategies

The introduction of halogen atoms onto the quinoline scaffold is a powerful strategy for modulating its chemical and biological properties. nih.govmdpi.com The distinct electronic and steric characteristics of each halogen offer unique opportunities for synthetic manipulation. The presence of both fluorine and iodine in 3-fluoro-2-iodoquinoline-4-carbaldehyde creates a molecule with a rich and diverse reaction chemistry.

Fluorine: The incorporation of fluorine into organic molecules, including quinolines, can have profound effects:

Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of drug candidates.

Receptor Binding: Fluorine can alter the acidity or basicity of nearby functional groups and participate in hydrogen bonding or other non-covalent interactions, enhancing binding affinity to biological targets. nih.gov

Conformational Control: The steric bulk and electronegativity of fluorine can influence the preferred conformation of a molecule.

Iodine: The iodine substituent at the 2-position of the quinoline ring offers a different set of synthetic possibilities:

Leaving Group Ability: The C-I bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at this position. researchgate.net

Cross-Coupling Reactions: The C-I bond is highly reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of more complex quinoline derivatives.

Halogen-Metal Exchange: The iodo group can readily undergo halogen-metal exchange to generate organolithium or organomagnesium species, which can then react with various electrophiles.

The combination of a fluorine atom, which is typically retained in the final molecule to impart specific properties, and an iodine atom, which serves as a versatile handle for further elaboration, exemplifies a modern approach to the design of synthetic intermediates. rsc.orgoup.com

Role of Quinoline Carbaldehydes as Versatile Chemical Intermediates in Scaffold Construction

The carbaldehyde (or formyl) group is one of the most versatile functional groups in organic synthesis, and its presence on a quinoline ring creates a powerful building block for the construction of more elaborate molecular architectures. researchgate.netmdpi.com Quinoline-4-carbaldehydes, in particular, are key intermediates in the synthesis of a wide range of heterocyclic systems. nih.gov

The aldehyde group's reactivity allows for a multitude of chemical transformations:

Nucleophilic Addition: The electrophilic carbonyl carbon readily undergoes addition by a wide variety of nucleophiles, including organometallic reagents (Grignard, organolithium), enolates, and cyanide, to generate secondary alcohols.

Reductive Amination: Reaction with primary or secondary amines followed by reduction of the resulting imine or enamine provides access to a diverse range of substituted aminoalkyl quinolines.

Wittig and Related Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the aldehyde into an alkene with control over the stereochemistry of the double bond.

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene (B1212753) compounds (e.g., Knoevenagel condensation) or with hydrazines and related compounds to form hydrazones, which are themselves useful intermediates. bibliomed.org

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another route for functionalization.

The reactivity of the aldehyde group, combined with the inherent properties of the quinoline scaffold, makes quinoline carbaldehydes highly valuable in synthetic programs aimed at creating fused heterocyclic systems and other complex molecules. rsc.orgrsc.orgnih.govresearchgate.net

Rationale for Investigating this compound as a Polyfunctionalized Synthon

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. spcmc.ac.innumberanalytics.comajrconline.orgstudysmarter.co.uk A polyfunctionalized synthon, therefore, is a molecule containing multiple reactive sites that can be addressed selectively to build up molecular complexity. This compound is a prime example of such a synthon.

The rationale for its investigation is built upon the synergistic interplay of its three key functional components:

The 2-Iodo Group: This serves as a primary site for modification, particularly through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, alkyl, or alkynyl substituents.

The 4-Carbaldehyde Group: This group offers a distinct set of reaction pathways, such as nucleophilic additions, condensations, and reductive aminations, allowing for the construction of a side chain or the annulation of a new ring.

The 3-Fluoro Group: This substituent is likely to be carried through the synthetic sequence to be present in the final target molecule, where it can impart desirable electronic and biological properties.

The strategic placement of these groups allows for a high degree of synthetic control. For instance, the iodo group can be selectively reacted under palladium catalysis while leaving the aldehyde group untouched, and vice versa. This orthogonality of reactivity is a key feature of a powerful synthetic building block.

The investigation of this compound is thus a logical step in the ongoing quest for new and efficient ways to construct complex, functional molecules. Its unique combination of a stable, property-modifying fluorine atom with two versatile and orthogonally reactive functional groups makes it a highly attractive platform for the discovery of new chemical entities in a variety of scientific disciplines.

Data Tables

Table 1: Properties of Halogenated Quinolines

| Property | Effect of Fluorine Substitution | Effect of Iodine Substitution |

| Bond Strength (C-X) | High (C-F bond is very strong) | Low (C-I bond is relatively weak) |

| Reactivity | Generally low, often retained in the final product | High, acts as a good leaving group and is reactive in cross-coupling reactions |

| Biological Impact | Can increase metabolic stability and alter binding affinity | Can be used as a handle for further functionalization to improve activity |

Table 2: Synthetic Transformations of Quinoline Carbaldehydes

| Reaction Type | Reagents | Product Type |

| Nucleophilic Addition | Grignard reagents, Organolithiums | Secondary Alcohols |

| Reductive Amination | Amines, NaBH3CN | Substituted Amines |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Knoevenagel Condensation | Active methylene compounds | α,β-Unsaturated compounds |

| Oxidation | PCC, KMnO4 | Carboxylic Acids |

Structure

2D Structure

3D Structure

Properties

CAS No. |

250739-98-1 |

|---|---|

Molecular Formula |

C10H5FINO |

Molecular Weight |

301.06 g/mol |

IUPAC Name |

3-fluoro-2-iodoquinoline-4-carbaldehyde |

InChI |

InChI=1S/C10H5FINO/c11-9-7(5-14)6-3-1-2-4-8(6)13-10(9)12/h1-5H |

InChI Key |

MVGALWRZKWOXFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)I)F)C=O |

Origin of Product |

United States |

Reactivity and Synthetic Transformations of 3 Fluoro 2 Iodoquinoline 4 Carbaldehyde

Reactions Involving the C-4 Carbaldehyde Moiety

The carbaldehyde group at the C-4 position is a versatile functional handle for various synthetic manipulations, including nucleophilic additions, reductions, oxidations, and olefination reactions.

Nucleophilic Addition Reactions and Condensations

The electrophilic nature of the carbonyl carbon in the carbaldehyde group makes it susceptible to attack by nucleophiles. fiveable.melibretexts.orgmasterorganicchemistry.com This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Imine Formation: The reaction of aldehydes with primary amines yields imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. lumenlearning.comlibretexts.org The reaction is reversible and the pH needs to be carefully controlled for optimal imine formation. lumenlearning.com

Cyanohydrin Formation: The addition of a cyanide ion to an aldehyde results in the formation of a cyanohydrin. fiveable.me This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org

Selective Reductions to Alcohol and Amine Derivatives

The carbaldehyde group can be selectively reduced to a primary alcohol or an amine.

Reduction to Alcohols: A variety of reducing agents can be employed for the reduction of aldehydes to primary alcohols. organic-chemistry.org Sodium borohydride is a common and mild reagent for this transformation, selectively reducing aldehydes and ketones in the presence of less reactive functional groups. scirp.org Lithium borohydride is another reagent used for the selective reduction of esters and lactones to alcohols and can also reduce aldehydes and ketones. harvard.edu

Reductive Amination: The conversion of an aldehyde to an amine can be achieved through a one-pot process known as reductive amination. This reaction involves the initial formation of an imine by reacting the aldehyde with an amine, followed by the in-situ reduction of the imine to the corresponding amine.

Oxidations to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to a carboxylic acid. organic-chemistry.org Various oxidizing agents can be used for this transformation, ranging from strong oxidants like potassium permanganate and chromium-based reagents to milder and more selective methods. organic-chemistry.org For instance, Oxone can be utilized as an efficient and mild oxidant for the conversion of aldehydes to carboxylic acids. organic-chemistry.org Aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) in the presence of oxygen offers a metal-free alternative. organic-chemistry.org

Carbon-Carbon Bond Formation via Olefination Reactions

Olefination reactions provide a powerful tool for the formation of carbon-carbon double bonds from carbonyl compounds.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene.

Horner–Wadsworth–Emmons (HWE) Reaction: The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. wikipedia.org This reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The HWE reaction is a reliable method for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds. nrochemistry.com It begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.org

Reactions Involving the C-2 Iodine Substituent

The iodine atom at the C-2 position of the quinoline (B57606) ring is an excellent leaving group, making it an ideal handle for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing carbon-carbon bonds in modern organic synthesis. nih.gov

Halogen-Metal Exchange and Subsequent Electrophilic Trapping for Diverse Functionalization

Halogen-metal exchange is a powerful and widely utilized transformation in organic synthesis for the preparation of organometallic reagents, particularly organolithiums. wikipedia.org This reaction is exceptionally fast and efficient for aryl iodides, proceeding readily at low temperatures. ias.ac.in In the case of 3-Fluoro-2-iodoquinoline-4-carbaldehyde, the carbon-iodine bond at the C-2 position is the most reactive site for this transformation.

Treatment of the substrate with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at cryogenic temperatures (typically -78 °C or lower) is expected to induce a rapid iodine-lithium exchange. tcnj.edu This process selectively generates the 2-lithio-3-fluoroquinoline-4-carbaldehyde intermediate. The rate of halogen-metal exchange for halogens follows the trend I > Br > Cl, ensuring that the C-I bond reacts preferentially over any potential C-H deprotonation, especially given the speed of the exchange. wikipedia.org

The newly formed organolithium species is a potent nucleophile and can be trapped in situ with a wide variety of electrophiles to introduce new functional groups at the C-2 position. This two-step sequence provides a versatile platform for derivatization. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while quenching with carbon dioxide (CO₂) followed by an acidic workup affords the corresponding carboxylic acid. This method allows for the construction of diverse C-C, C-N, C-O, and C-S bonds.

| Electrophile | Reagent Example | Resulting C-2 Substituent |

|---|---|---|

| Proton source | H₂O | -H (Deiodination) |

| Aldehyde/Ketone | Benzaldehyde (PhCHO) | -CH(OH)Ph |

| Carbon Dioxide | CO₂ | -COOH |

| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ |

| Disulfide | Dimethyl disulfide (MeSSMe) | -SMe |

| Isocyanate | Phenyl isocyanate (PhNCO) | -C(O)NHPh |

Nucleophilic Aromatic Substitution (SNAr) of Iodine with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a stabilized anionic intermediate known as a Meisenheimer complex. dalalinstitute.commasterorganicchemistry.com The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. wikipedia.org

In this compound, the quinoline nitrogen atom acts as a powerful electron-withdrawing group, lowering the electron density of the pyridine (B92270) ring. Furthermore, the C-4 carbaldehyde group provides additional activation through its electron-withdrawing resonance and inductive effects. Both groups activate the C-2 position for nucleophilic attack. Consequently, the iodide at C-2 can be displaced by a variety of nucleophiles.

Common nucleophiles employed in SNAr reactions include amines, alkoxides, and thiolates. For instance, reacting the substrate with a primary or secondary amine, such as morpholine or piperidine, would yield the corresponding 2-aminoquinoline derivative. Similarly, treatment with sodium methoxide would introduce a methoxy group at the C-2 position. While fluorine is often a better leaving group than other halogens in SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack (the rate-determining step), iodide is still an excellent leaving group, making this transformation feasible. masterorganicchemistry.com

| Nucleophile | Reagent Example | Resulting C-2 Substituent |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | -OCH₃ |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh |

| Amine | Piperidine | -N(CH₂)₅ |

| Azide | Sodium Azide (NaN₃) | -N₃ |

| Cyanide | Potassium Cyanide (KCN) | -CN |

Reactions Involving the C-3 Fluorine Substituent

Influence of Fluorine on the Overall Reactivity and Regioselectivity of the Quinoline System

The fluorine atom at the C-3 position exerts a profound influence on the reactivity of the entire quinoline system. Fluorine is the most electronegative element, leading to a strong electron-withdrawing effect through the sigma bond (–I effect). oaepublish.com This effect deactivates the aromatic system towards electrophilic attack but significantly activates it towards nucleophilic reactions. nih.govrwth-aachen.de

Specifically, the C-3 fluorine atom enhances the electrophilicity of the adjacent C-2 and C-4 positions. This activation increases the rate of SNAr at the C-2 iodo position and also enhances the susceptibility of the C-4 carbaldehyde to nucleophilic addition. Studies on related fluoroquinolines have shown that fluorine substitution can significantly alter mutagenicity and other biological properties, highlighting its electronic impact. nih.gov Furthermore, research on photocycloaddition reactions has demonstrated that a fluorine atom at the C-3 position has a minimal steric impact but a significant electronic one, allowing reactions to proceed with high efficiency. acs.org This electronic modulation is key to the molecule's utility, fine-tuning the reactivity of the other functional groups.

Fluorine as a Directing Group in Directed Deprotonation Reactions

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, where a heteroatom-containing substituent directs a strong base (typically an organolithium) to deprotonate an adjacent ortho position. Fluorine is known to be a weak DoM directing group, capable of guiding lithiation to its ortho position. acs.org

However, in the context of this compound, the role of fluorine as a directing group for deprotonation is likely preempted by the much more facile halogen-metal exchange at the C-2 position. The kinetic barrier for iodine-lithium exchange is substantially lower than that for C-H abstraction. Therefore, when treated with an organolithium reagent, the molecule will almost exclusively undergo iodine-lithium exchange at C-2 rather than deprotonation at C-4 (which is ortho to the fluorine). The primary influence of the C-3 fluorine atom remains electronic, modulating the reactivity of adjacent sites, rather than acting as a regiochemical guide for deprotonation.

Integrated Multi-functionalization Strategies and Cascade Reactions

The presence of multiple functional groups with distinct reactivities on the this compound backbone enables the design of elegant multi-step functionalization sequences and one-pot cascade reactions. acs.orgacs.orgresearchgate.net A cascade reaction, where the product of one transformation becomes the substrate for the next in the same pot, offers significant advantages in terms of efficiency and sustainability. organic-chemistry.org

For example, a synthetic sequence could begin with an SNAr reaction at the C-2 position to install a desired nucleophile. The resulting intermediate, now functionalized at C-2, could then undergo a subsequent reaction at the C-4 carbaldehyde. A classic example would be a Knoevenagel condensation with an active methylene (B1212753) compound like malononitrile, catalyzed by a mild base. This would construct a new carbon-carbon double bond at the C-4 position, leading to a highly complex, polysubstituted quinoline derivative in a streamlined fashion. Such strategies are central to modern synthetic chemistry for building molecular diversity efficiently. organic-chemistry.org

Orthogonality of Functional Groups and Selective Chemistries

Orthogonal functionalization refers to the selective modification of one functional group in a polyfunctional molecule without affecting the others. nih.gov This concept is paramount for the strategic synthesis of complex molecules. This compound is an excellent example of a scaffold possessing orthogonal functional groups.

C-2 Iodine: This site is primarily susceptible to reactions involving organometallic intermediates (halogen-metal exchange) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). It also serves as a leaving group in SNAr reactions.

C-4 Carbaldehyde: This group's reactivity is dominated by classical carbonyl chemistry. It readily undergoes nucleophilic addition, condensation with carbon nucleophiles (e.g., Wittig, Horner-Wadsworth-Emmons, or aldol reactions), reductive amination, and oxidation or reduction.

C-3 Fluorine: The C-F bond is generally robust and unreactive under most conditions used to modify the other two sites. Its role is primarily to modulate the electronic properties of the quinoline ring.

This orthogonality allows for a highly controlled, stepwise elaboration of the molecule. For instance, one could first perform a Sonogashira coupling at the C-2 position using a palladium catalyst, then selectively reduce the C-4 aldehyde to an alcohol with sodium borohydride, and finally, perform a late-stage C-H functionalization on the benzene (B151609) ring, all while the C-3 fluorine atom remains intact. This selective control makes this compound a valuable building block for constructing complex, precisely substituted quinoline derivatives.

Strategic Utility in Advanced Organic Synthesis and Scaffold Diversity

Precursor for the Synthesis of Complex Fused and Bridged Heterocyclic Architectures

The unique arrangement of the iodo and aldehyde functionalities in 3-fluoro-2-iodoquinoline-4-carbaldehyde makes it an exceptional precursor for tandem reactions aimed at constructing fused polycyclic systems. The C2-iodo group is readily activated by transition metal catalysts, particularly palladium, for C-C and C-N bond formation, while the C4-aldehyde is a classic electrophile for condensation and cyclization reactions.

A prominent strategy involves an initial palladium-catalyzed cross-coupling reaction at the C2 position, followed by an intramolecular cyclization involving the C4-aldehyde. For instance, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., a propargyl alcohol or amine) introduces a side chain that can subsequently cyclize onto the aldehyde to form a new fused ring, such as a furo[3,2-c]quinoline or pyrrolo[3,2-c]quinoline.

Alternatively, the aldehyde can serve as the initial reaction site. Condensation with binucleophiles like hydrazine or its derivatives yields hydrazones. These intermediates are primed for an intramolecular Heck reaction, where the C-N double bond of the hydrazone acts as the alkene partner for the C2-iodo group, leading to the formation of pyrazolo[4,3-c]quinolines. This approach is a powerful method for synthesizing fused nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active compounds. nih.govmdpi.com

Table 1: Potential Fused Heterocyclic Systems Derived from this compound

| Reagent(s) | Key Reactions | Resulting Fused Ring System |

|---|---|---|

| 1. Terminal Alkyne (e.g., Propargyl alcohol)2. Pd Catalyst, Cu(I) | 1. Sonogashira Coupling2. Intramolecular Cyclization | Furo[3,2-c]quinoline |

| 1. Hydrazine Hydrate2. Pd Catalyst, Base | 1. Hydrazone Formation2. Intramolecular Heck Cyclization | Pyrazolo[4,3-c]quinoline |

| 1. 2-Aminothiophenol2. Oxidant | 1. Condensation2. Oxidative Cyclization | Thiazolo[4,5-c]quinoline |

Building Block in Multicomponent Reactions for High Structural Complexity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products, incorporating structural features from each starting material. researchgate.netwikipedia.org The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs, allowing for the rapid assembly of intricate molecular frameworks around the quinoline (B57606) core.

For example, it can serve as the aldehyde component in the Povarov reaction (a formal aza-Diels-Alder reaction) by reacting with an aniline and an activated alkene to produce complex tetrahydroquinolines fused to the original quinoline scaffold. Similarly, in a Strecker-type reaction, it can react with an amine and a cyanide source to yield α-aminonitriles, which are versatile intermediates for the synthesis of amino acids and other nitrogen-containing compounds. The power of using this specific building block in MCRs lies in the fact that the resulting complex products retain the C2-iodo group, which remains available for subsequent post-MCR modifications, further expanding molecular diversity. purdue.edu

Development of Diverse Libraries of Polyfunctionalized Quinoline Derivatives

The orthogonal reactivity of the C2-iodo and C4-aldehyde groups is a key feature that enables the generation of large and diverse libraries of quinoline derivatives for high-throughput screening in drug discovery. nih.gov Each functional group can be addressed with a high degree of chemoselectivity.

The C2-iodo position is a prime site for a wide array of palladium-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: with boronic acids to introduce aryl or vinyl groups.

Sonogashira Coupling: with terminal alkynes to introduce alkynyl moieties. wikipedia.orglibretexts.orgorganic-chemistry.org

Heck Coupling: with alkenes.

Buchwald-Hartwig Amination: with amines to form 2-aminoquinolines.

Stille Coupling: with organostannanes.

Concurrently, the C4-aldehyde can undergo a vast number of classical carbonyl transformations:

Reductive Amination: to produce a diverse range of secondary and tertiary amines.

Wittig Reaction: to form various alkenes.

Grignard/Organolithium Addition: to generate secondary alcohols.

Oxidation: to the corresponding quinoline-4-carboxylic acid.

Knoevenagel Condensation: with active methylene (B1212753) compounds.

This dual reactivity allows for a combinatorial approach where a matrix of derivatives can be synthesized by reacting a set of coupling partners at C2 with a set of carbonyl reagents at C4, leading to an exponential increase in the number of unique compounds in the library.

Table 2: Combinatorial Library Design from this compound

| Modification at C2 (via Cross-Coupling) | Modification at C4 (via Aldehyde Chemistry) |

|---|---|

| Phenyl (from Phenylboronic acid) | Benzylamino (from Benzylamine) |

| Phenylethynyl (from Phenylacetylene) | Carboxylic acid (via Oxidation) |

| Morpholinyl (from Morpholine) | Styryl (from Benzyltriphenylphosphonium bromide) |

Application in Chiral Synthesis and Stereoselective Transformations

While this compound is an achiral molecule, its C4-aldehyde group represents a prochiral center that serves as an excellent handle for introducing chirality into the quinoline scaffold. Stereoselective synthesis aims to produce a single enantiomer of a chiral product, which is crucial in medicinal chemistry as different enantiomers can have vastly different biological activities. libretexts.orgmasterorganicchemistry.com

The most direct application in chiral synthesis involves the asymmetric nucleophilic addition to the aldehyde. Using chiral catalysts, such as those based on proline or chiral metal complexes, can direct the addition of nucleophiles (e.g., organozinc reagents, alkynes, or cyanide) to one face of the aldehyde, resulting in the formation of enantioenriched secondary alcohols, cyanohydrins, or propargyl alcohols.

Another approach involves the use of chiral auxiliaries. purdue.edu A chiral amine can be condensed with the aldehyde to form a chiral imine. Subsequent diastereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, would yield a chiral amine. These stereoselective transformations convert the flat, achiral starting material into a three-dimensional, single-enantiomer product, which can be a critical step in the total synthesis of complex natural products or pharmaceuticals. organic-chemistry.org The inherent structure of the quinoline does not dictate a specific stereochemical outcome, but its aldehyde group is a key gateway for applying established methods of stereoselective synthesis.

Computational and Mechanistic Investigations of 3 Fluoro 2 Iodoquinoline 4 Carbaldehyde Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving 3-Fluoro-2-iodoquinoline-4-carbaldehyde. These calculations allow for the identification and characterization of stationary points, including reactants, products, intermediates, and, crucially, transition states. By determining the energetic barriers associated with different reaction pathways, a comprehensive understanding of the reaction mechanism can be achieved.

For instance, in nucleophilic substitution reactions at the C2 position, a common reaction for 2-haloquinolines, DFT calculations can elucidate the transition state geometry and activation energy. The presence of the electron-withdrawing fluorine at C3 and the aldehyde at C4 would significantly influence the electrophilicity of the C2 position. Theoretical investigations can model the approach of a nucleophile, the breaking of the carbon-iodine bond, and the formation of the new bond, providing a detailed atomistic picture of the process. Similarly, reactions involving the aldehyde group, such as nucleophilic addition or condensation reactions, can be modeled to predict their feasibility and stereochemical outcomes.

Table 1: Illustrative Calculated Energy Profile for a Hypothetical Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | +15.2 |

| Products (3-Fluoro-2-Nu-quinoline-4-carbaldehyde + I⁻) | -5.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.

Modeling of Electronic Structure, Conformation, and Spectroscopic Properties

Computational modeling provides a powerful lens through which to examine the electronic structure and conformational preferences of this compound. DFT calculations can determine key electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions. The electron-withdrawing nature of the fluorine, iodine, and aldehyde substituents is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Conformational analysis, often performed using DFT, can identify the most stable spatial arrangement of the atoms. For quinoline-4-carbaldehyde, two stable conformers related to the orientation of the aldehyde group have been identified, with one being stabilized by an intramolecular hydrogen bond nih.govresearchgate.net. The presence of the bulky iodine atom at the C2 position would likely influence the preferred orientation of the aldehyde group.

Furthermore, theoretical calculations are invaluable for interpreting and predicting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing insights into the wavelengths of maximum absorption and the nature of the electronic transitions involved nih.govmdpi.comresearchgate.net. Similarly, the vibrational frequencies (IR and Raman spectra) can be computed and compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes nih.govresearchgate.net.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value |

| UV-Vis (λmax) | ~320 nm |

| IR (C=O stretch) | ~1705 cm⁻¹ |

| ¹³C NMR (C4-CHO) | ~190 ppm |

Note: These are estimated values based on data for analogous compounds and are for illustrative purposes.

In Silico Prediction of Reactivity, Regioselectivity, and Functional Group Compatibility

In silico methods are increasingly used to predict the reactivity and selectivity of organic molecules, guiding synthetic efforts and reducing experimental trial and error. For this compound, computational models can predict the most likely sites for electrophilic and nucleophilic attack. The analysis of frontier molecular orbitals (HOMO and LUMO) and condensed Fukui functions can identify the atoms most susceptible to reaction researchgate.netimist.ma. The C2 position, bearing the iodine atom, is an obvious site for nucleophilic aromatic substitution. The aldehyde carbon is also a primary electrophilic site. The quinoline (B57606) ring itself can undergo electrophilic substitution, and computational models can predict the regioselectivity of such reactions, which will be influenced by the directing effects of the existing substituents.

Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting regioselectivity in the functionalization of heterocycles nih.govrsc.org. Such models could be applied to predict the outcomes of various transformations on the this compound scaffold.

The compatibility of the different functional groups under various reaction conditions can also be assessed computationally. For example, the stability of the aldehyde group under conditions required for a substitution reaction at the C2 position can be evaluated by calculating the activation barriers for potential side reactions.

Computational Structure-Reactivity Relationship (SAR) Studies for Synthetic Optimization

Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry and materials science for optimizing molecular properties. While often associated with biological activity, the principles of SAR can be applied to synthetic optimization by correlating structural features with chemical reactivity or reaction outcomes.

For a series of substituted 2-iodoquinolines, QSAR models could be developed to correlate electronic and steric descriptors of the substituents with the rate of a particular reaction, for instance, a Suzuki or Sonogashira coupling at the C2 position. Descriptors such as Hammett parameters, calculated atomic charges, and steric parameters can be used to build a mathematical model that predicts the reactivity of new, unsynthesized derivatives. This allows for the in silico screening of potential substrates to identify those with optimal reactivity profiles for a desired transformation. For instance, QSAR studies on other quinoline derivatives have demonstrated the importance of steric, electronic, and hydrogen-bond acceptor properties for their biological activity, and similar principles can be applied to understand their chemical reactivity nih.govmdpi.comnih.govmdpi.combenthamscience.com.

Table 3: Key Descriptors in a Hypothetical QSAR Model for Reactivity

| Descriptor | Influence on Reactivity | Rationale |

| Hammett constant (σ) of substituent at C6 | Positive correlation | Electron-withdrawing groups enhance the electrophilicity of the quinoline ring. |

| Steric parameter (e.g., Taft's Es) at C2 | Negative correlation | Bulky groups hinder the approach of reactants to the reactive center. |

| Calculated LUMO energy | Negative correlation | A lower LUMO energy indicates greater susceptibility to nucleophilic attack. |

Note: This table illustrates the type of relationships that can be elucidated through computational SAR studies.

Concluding Remarks and Future Research Trajectories

Current Challenges and Opportunities in the Synthesis of Highly Functionalized Quinoline (B57606) Derivatives

The synthesis of polysubstituted quinolines, particularly those with a dense and specific arrangement of functional groups like 3-fluoro-2-iodoquinoline-4-carbaldehyde, presents considerable challenges. A primary hurdle is achieving regioselectivity, as direct functionalization of the quinoline core can lead to a mixture of isomers. nih.gov The inherent electronic properties of the quinoline ring often direct substitutions to specific positions, making the introduction of substituents at less favored positions a significant synthetic obstacle. nih.gov

Furthermore, the synthesis of complex quinolines often involves multi-step procedures, which can be inefficient and generate substantial waste. tandfonline.com Traditional methods, while foundational, may require harsh reaction conditions and the use of hazardous reagents, which are increasingly being scrutinized for their environmental impact. tandfonline.commdpi.com The limited substrate scope of some established synthetic routes also poses a challenge, particularly when dealing with thermally or chemically sensitive functional groups. mdpi.com

Despite these challenges, significant opportunities exist for innovation. The development of novel synthetic methodologies that offer greater control over regioselectivity is a key area of research. rsc.orgmdpi.com There is a growing demand for "greener" and more sustainable synthetic protocols that minimize waste and avoid the use of toxic materials. tandfonline.com This includes the exploration of one-pot reactions and tandem catalytic cycles that can construct complex quinoline scaffolds in a more atom-economical fashion. mdpi.com The unique electronic and steric properties of highly functionalized quinolines also present opportunities for the discovery of novel bioactive compounds and materials with tailored properties. nih.govorientjchem.org

Emerging Methodologies and Catalytic Systems for Enhanced Transformations

In response to the challenges in quinoline synthesis, a number of innovative methodologies and advanced catalytic systems have emerged. Transition-metal-catalyzed cross-coupling reactions have become a cornerstone for the functionalization of the quinoline nucleus. rsc.org Catalysts based on palladium, rhodium, copper, and iron are now widely used for C-H bond activation, allowing for the direct introduction of various functional groups onto the quinoline scaffold. mdpi.comrsc.org These methods offer high efficiency and selectivity, often proceeding under milder reaction conditions than traditional approaches. rsc.org

Photoredox catalysis has also gained prominence as a powerful tool for quinoline modification. mdpi.com By harnessing the energy of visible light, these catalytic systems can facilitate a wide range of transformations, including alkylation, arylation, and trifluoromethylation, often with high levels of regiocontrol. The use of light as a traceless reagent aligns with the principles of green chemistry and offers a sustainable alternative to conventional methods.

Furthermore, the development of novel catalytic systems extends beyond transition metals. Organocatalysis and enzymatic transformations are being explored for their potential to mediate the enantioselective synthesis of chiral quinoline derivatives. researchgate.net These approaches can provide access to complex molecular architectures that are difficult to obtain through traditional synthetic routes. The use of microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in many quinoline-forming reactions. tandfonline.com

Future Directions in the Design and Application of this compound as a Synthetic Hub for Chemical Innovation

Looking ahead, a molecule such as this compound holds significant potential as a versatile synthetic intermediate for chemical innovation. The distinct reactivity of its functional groups allows for a modular and divergent approach to the synthesis of a wide array of complex molecules.

The aldehyde group at the C4 position serves as a versatile handle for a variety of chemical transformations. It can readily undergo nucleophilic addition, condensation reactions, and oxidation or reduction to introduce a wide range of substituents. researchgate.net This functional group is a gateway to the construction of more complex side chains and the linkage to other molecular scaffolds.

The iodine atom at the C2 position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a diverse range of aryl, alkynyl, and amino groups at this position, allowing for the systematic exploration of the structure-activity relationships of novel quinoline derivatives.

The fluorine atom at the C3 position can significantly influence the physicochemical and biological properties of the molecule. mdpi.com Its high electronegativity can modulate the acidity of neighboring protons and impact the binding affinity of the molecule to biological targets. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability. mdpi.com

The convergence of these three functional groups on a single quinoline scaffold makes this compound a powerful building block for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. Future research in this area will likely focus on the development of efficient and scalable synthetic routes to this and related compounds, as well as the exploration of their utility in the creation of new molecular entities with tailored properties and functions. frontiersin.orgrsc.org The continued development of innovative synthetic methodologies will be crucial in unlocking the full potential of such highly functionalized quinoline derivatives. nih.gov

Q & A

Q. What are the key considerations for synthesizing 3-Fluoro-2-iodoquinoline-4-carbaldehyde with high purity?

- Methodological Answer : Synthesis typically involves halogenation and formylation of the quinoline core. Use ortho-directing groups to ensure regioselective iodination at the 2-position. Fluorination can be achieved via electrophilic substitution or halogen-exchange reactions. Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to remove trace impurities. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : Use -NMR to confirm fluorine substitution (δ ~ -110 ppm for aromatic F) and -NMR to distinguish the aldehyde carbonyl (δ ~ 190 ppm). -NMR coupling constants (e.g., ) help verify substitution patterns.

- IR : The aldehyde C=O stretch appears at ~1700 cm; absence of OH stretches confirms no hydrate formation.

- HRMS : Use ESI-HRMS to confirm molecular ion [M+H] (calculated for : 332.94). Deuterated solvents (e.g., DMSO-d) minimize interference .

Advanced Research Questions

Q. How does the iodine substituent influence cross-coupling reactivity in catalytic applications?

- Methodological Answer : The 2-iodo group enables Suzuki-Miyaura or Ullmann couplings for functionalizing the quinoline scaffold. Optimize conditions using Pd(PPh) (5 mol%) in DMF at 80°C. Monitor regioselectivity via LC-MS, as steric hindrance from the 3-fluoro group may reduce coupling efficiency. Compare with bromo/chloro analogs to assess halogen reactivity trends .

Q. What strategies address contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Control Experiments : Verify assay reproducibility by testing derivatives with systematic structural variations (e.g., replacing F with Cl or altering the aldehyde group).

- Computational Modeling : Perform DFT calculations to correlate electronic effects (e.g., fluorine’s electron-withdrawing nature) with bioactivity.

- Advanced Spectroscopy : Use 2D NOESY NMR to confirm conformational stability in solution, which may explain discrepancies in receptor-binding assays .

Q. How to evaluate the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 24–72 hours; monitor decomposition via HPLC.

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify aldehyde oxidation products (e.g., carboxylic acid) using IR.

- pH Effects : Test solubility and stability in buffers (pH 2–12); LC-MS identifies hydrolysis byproducts .

Q. What mechanistic insights can be gained from studying substituent effects (F, I, CHO) on reactivity?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic aromatic substitution.

- Electrochemical Analysis : Use cyclic voltammetry to assess the aldehyde’s redox behavior influenced by electron-withdrawing groups (F, I).

- X-ray Crystallography : Resolve crystal structures to correlate steric/electronic effects with reactivity .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Methodological Answer :

- Toxicity : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential aldehyde vapor irritation.

- Storage : Keep in amber vials under inert gas (N) at -20°C to prevent oxidation.

- Waste Disposal : Quench excess aldehyde with NaHSO before disposal .

Data Presentation Guidelines

Q. How should researchers report conflicting spectral or crystallographic data?

- Methodological Answer :

- Transparency : Clearly state experimental conditions (solvent, temperature, instrument calibration).

- Validation : Cross-validate data with independent techniques (e.g., single-crystal XRD vs. PXRD for polymorphism).

- Statistical Analysis : Apply R values for XRD and signal-to-noise ratios for NMR to quantify reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.